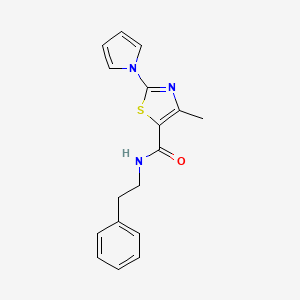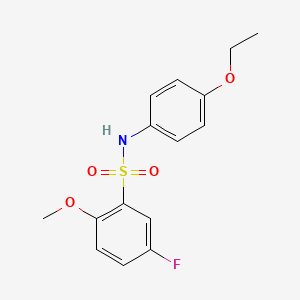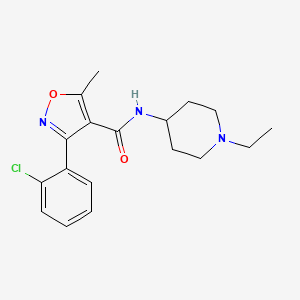
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Vue d'ensemble
Description
The chemical compound under discussion is part of a broader class of compounds known for their complex structures and diverse chemical reactions. It embodies a rich chemistry, primarily due to its isoquinoline and pyrimidinone moieties, which offer multiple sites for chemical modifications and interactions.
Synthesis Analysis
The synthesis of compounds similar to 2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone involves intricate steps that can include cyclization reactions, acetylation, and nucleophilic substitution. For example, a method for creating related compounds entails the reaction of 3,4-dihydroisoquinolines with 2-methylthio-4-oxo-1,4-dihydro-6-pyrimidinyl acetate, leading to derivatives through interactions with diazomethane (Gulyakevich et al., 2004).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a dihydro-isoquinoline fused with a pyrimidinone ring. This structural arrangement is pivotal for their chemical behavior and reactivity. The stereochemistry and regiochemistry of these molecules can be determined through spectroscopic methods such as NMR, providing insights into their three-dimensional conformation and the spatial arrangement of their atoms.
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, including nucleophilic substitution and intramolecular cyclization. Their reactivity is influenced by the functional groups attached to the isoquinoline and pyrimidinone rings. For instance, the acylation and subsequent nucleophilic substitution reactions are common pathways for modifying these compounds, leading to diverse derivatives with varied chemical properties (Zaki et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, can be directly attributed to their molecular structure. The presence of heteroatoms and the specific arrangement of functional groups contribute to their unique physical characteristics. These properties are essential for determining the compounds' suitability for various applications in chemical synthesis and pharmaceutical development.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are crucial for understanding the compound's behavior in chemical syntheses and potential applications. Their interaction with Lewis acids, for instance, showcases their versatility in forming new bonds and rings, thus highlighting their significance in organic synthesis (Lu & Shi, 2007).
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-ethyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-12-13(19)16-15(17-14(12)20)18-8-7-10-5-3-4-6-11(10)9-18/h3-6H,2,7-9H2,1H3,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMJTXAICLRLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methoxy-3-methyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4684769.png)
![methyl 3-bromo-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4684772.png)
![4-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4684776.png)
![N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide](/img/structure/B4684784.png)
![N-(2-ethylphenyl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4684799.png)
![3-methyl-N-(2-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)butanamide](/img/structure/B4684803.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4684804.png)

![4-({[(1,5-dimethylhexyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4684819.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4684823.png)


![[1-(2-{[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4684860.png)